Cas no 1018051-04-1 (methyl 1-(2-cyanoethyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin e-4-carboxylate)
![methyl 1-(2-cyanoethyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin e-4-carboxylate structure](https://www.kuujia.com/scimg/cas/1018051-04-1x500.png)
methyl 1-(2-cyanoethyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin e-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 1-(2-cyanoethyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin e-4-carboxylate
- CS-0339894
- 1018051-04-1
- STK351864
- methyl1-(2-cyanoethyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- CHEMBL4983441
- methyl 1-(2-cyanoethyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- AKOS005167569
- METHYL 1-(2-CYANOETHYL)-3-METHYL-6-(3-PYRIDYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXYLATE
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- Inchi: InChI=1S/C17H15N5O2/c1-11-15-13(17(23)24-2)9-14(12-5-3-7-19-10-12)20-16(15)22(21-11)8-4-6-18/h3,5,7,9-10H,4,8H2,1-2H3
- InChI Key: DWPVABVMRASRQO-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 321.122575g/mol
- Monoisotopic Mass: 321.122575g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 505
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Molecular Weight: 321.33g/mol
- Topological Polar Surface Area: 93.7Ų
methyl 1-(2-cyanoethyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin e-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM287228-5g |
Methyl 1-(2-cyanoethyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
1018051-04-1 | 97% | 5g |
$610 | 2023-02-19 | |
Chemenu | CM287228-5g |
Methyl 1-(2-cyanoethyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
1018051-04-1 | 97% | 5g |
$538 | 2021-08-18 | |
Chemenu | CM287228-10g |
Methyl 1-(2-cyanoethyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
1018051-04-1 | 97% | 10g |
$893 | 2021-08-18 | |
Chemenu | CM287228-1g |
Methyl 1-(2-cyanoethyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
1018051-04-1 | 97% | 1g |
$204 | 2023-02-19 |
methyl 1-(2-cyanoethyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin e-4-carboxylate Related Literature
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
Additional information on methyl 1-(2-cyanoethyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin e-4-carboxylate
Methyl 1-(2-cyanoethyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS No. 1018051-04-1): A Comprehensive Overview
Methyl 1-(2-cyanoethyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, with the CAS number 1018051-04-1, is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound belongs to the class of pyrazolo[3,4-b]pyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications.
The molecular structure of Methyl 1-(2-cyanoethyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate features a fused heterocyclic system consisting of a pyrazole ring connected to a pyridine ring. This arrangement contributes to its stability and reactivity, making it a valuable scaffold for further chemical modifications and biological evaluations. The presence of functional groups such as the cyanoethyl and ester moieties enhances its potential as a precursor in the synthesis of more complex molecules.
In recent years, there has been a growing interest in developing novel therapeutic agents that target specific biological pathways. Pyrazolo[3,4-b]pyridine derivatives have shown promise in this regard, particularly in the areas of cancer therapy, anti-inflammatory drugs, and central nervous system (CNS) disorders. The compound Methyl 1-(2-cyanoethyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been investigated for its potential to interact with various biological targets, including enzymes and receptors involved in disease progression.
One of the most compelling aspects of this compound is its ability to modulate key signaling pathways associated with diseases such as cancer. For instance, studies have suggested that pyrazolo[3,4-b]pyridine derivatives can inhibit the activity of kinases, which are enzymes that play a crucial role in cell proliferation and survival. The specific arrangement of atoms in Methyl 1-(2-cyanoethyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate allows it to interact with these kinases in a manner that disrupts their function, potentially leading to the regression of tumors.
Furthermore, the compound has shown promise in preclinical studies as an anti-inflammatory agent. Inflammation is a hallmark of many chronic diseases, including rheumatoid arthritis and inflammatory bowel disease. By targeting inflammatory pathways, Methyl 1-(2-cyanoethyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate may help to reduce symptoms associated with these conditions. The cyanoethyl group in its structure is particularly noteworthy, as it has been shown to enhance binding affinity to certain biological targets while maintaining solubility in biological fluids.
The ester functionality present in Methyl 1-(2-cyanoethyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate also contributes to its versatility as a pharmacological tool. Ester groups are commonly used in drug design due to their ability to undergo hydrolysis, releasing active compounds in vivo. This property can be exploited to develop prodrugs that release the active form of the compound at targeted sites within the body.
Recent advances in computational chemistry have also facilitated the study of this compound's interactions with biological targets. Molecular docking simulations have been used to predict how Methyl 1-(2-cyanoethyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate binds to various proteins and enzymes. These simulations have provided valuable insights into its mechanism of action and have helped researchers identify potential modifications that could enhance its efficacy.
In addition to its pharmacological potential, Methyl 1-(2-cyanoethyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has also been explored as a tool for chemical synthesis. Its unique structure makes it a versatile intermediate for the preparation of more complex molecules. Researchers have utilized this compound as a building block for designing new drugs and agrochemicals, leveraging its reactivity to introduce various functional groups into larger molecular frameworks.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques such as cross-coupling reactions and palladium catalysis have been employed to construct the core pyrazolo[3,4-b]pyridine scaffold. Once synthesized, further modifications can be made to tailor the properties of the molecule for specific applications.
The development of novel drug candidates is often hindered by challenges such as poor solubility or low bioavailability. However, the structural features of Methyl 1-(2-cyanoethyl)-3-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate offer opportunities to address these issues. By incorporating hydrophilic groups or optimizing molecular weight through structural modifications, researchers can enhance the pharmacokinetic properties of this compound.
In conclusion, Methyl 1-(2-cyanoethyl)-3-methyl-6-(pyridin-3-y l)-1H-pyrazolo[3,4-b]pyridine -carbox ylate (CAS No. 1018051 -04 -01) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structure and functional properties make it an attractive candidate for further investigation into various therapeutic areas. As research continues to uncover new applications for this molecule,its importance is likely to grow,contributing to advancements in drug discovery and development.
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